trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features a benzotriazinone moiety
Preparation Methods
The synthesis of trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzotriazinone core: This can be achieved by reacting appropriate precursors under controlled conditions to form the 1,2,3-benzotriazin-4(3H)-one structure.
Attachment of the hexanoyl group: The benzotriazinone core is then reacted with a hexanoyl chloride in the presence of a base to form the hexanoyl derivative.
Formation of the cyclohexanecarboxylic acid derivative: The hexanoyl derivative is further reacted with cyclohexanecarboxylic acid under suitable conditions to form the final compound.
Chemical Reactions Analysis
trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazinone moiety, to form various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes mellitus.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biological research, particularly in studying enzyme inhibition mechanisms.
Industrial Applications: Its unique structural properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid involves the inhibition of α-glucosidase. This enzyme is responsible for the conversion of starch and disaccharides to glucose. By inhibiting this enzyme, the compound helps in controlling blood sugar levels . The molecular targets include the active site of the enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar compounds include:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Voglibose: A similar inhibitor with a different structural framework.
Miglitol: Another compound that inhibits α-glucosidase but with a different mechanism of action.
The uniqueness of trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its benzotriazinone moiety, which provides distinct structural and functional properties compared to other inhibitors .
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N4O4/c26-19(22-14-15-9-11-16(12-10-15)21(28)29)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)23-24-25/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,22,26)(H,28,29) |
InChI Key |
MLIZFVQPXTUETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)O |
Origin of Product |
United States |
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